4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with a benzoyl group. The final step involves the formation of the pyrazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazole or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole include other pyrazole derivatives and azetidine-containing molecules. Examples include:
- 4-methyl-1-({1-[4-(methoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
- 4-methyl-1-({1-[4-(ethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)23-17-6-4-16(5-7-17)18(22)20-10-15(11-20)12-21-9-14(3)8-19-21/h4-9,13,15H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZKIAVHJHUDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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